molecular formula C15H15N5O4 B10897790 N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10897790
M. Wt: 329.31 g/mol
InChI Key: KOSUQTOVTXOMJL-UHFFFAOYSA-N
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Description

N~2~-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. The trimethoxyphenyl group is a six-membered electron-rich ring that is commonly found in biologically active molecules, both in natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the formation of the triazolopyrimidine core followed by the introduction of the trimethoxyphenyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine scaffold. The trimethoxyphenyl group is then introduced through a substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

N~2~-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to the disruption of microtubule dynamics, ultimately resulting in cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other proteins and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

N~2~-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

These compounds share the trimethoxyphenyl group, which contributes to their biological activities. N2-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique in its specific triazolopyrimidine scaffold, which may offer distinct advantages in terms of selectivity and potency .

Properties

Molecular Formula

C15H15N5O4

Molecular Weight

329.31 g/mol

IUPAC Name

N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H15N5O4/c1-22-10-7-9(8-11(23-2)12(10)24-3)17-14(21)13-18-15-16-5-4-6-20(15)19-13/h4-8H,1-3H3,(H,17,21)

InChI Key

KOSUQTOVTXOMJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NN3C=CC=NC3=N2

Origin of Product

United States

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